Tetrahydrothiophene-3-thiol 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

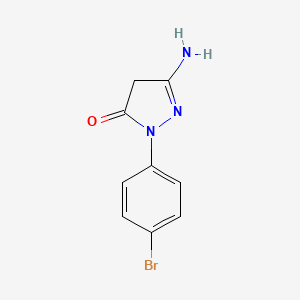

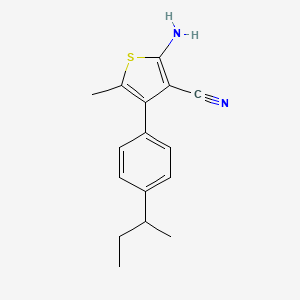

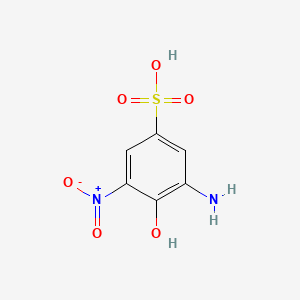

Tetrahydrothiophene-3-thiol 1,1-dioxide, also known as 1,1-dioxothiolane-3-thiol, is a compound with the molecular formula C4H8O2S2 . It is a derivative of tetrahydrothiophene, which is a volatile, colorless liquid with an intensely unpleasant odor .

Molecular Structure Analysis

The molecular structure of Tetrahydrothiophene-3-thiol 1,1-dioxide consists of a five-membered ring containing one sulfur atom . The InChI code for this compound is 1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 .Physical And Chemical Properties Analysis

Tetrahydrothiophene-3-thiol 1,1-dioxide has a molecular weight of 152.2 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 43.5 Ų .Aplicaciones Científicas De Investigación

Drug Discovery

The unique chemical structure of 1,1-dioxothiolane-3-thiol allows it to be a valuable scaffold in drug discovery. Its ability to form stable heterocyclic compounds makes it a candidate for the development of new pharmaceuticals. For example, derivatives of 1,2,3-triazoles, which can be synthesized using compounds like 1,1-dioxothiolane-3-thiol, have found broad applications in drug discovery .

Organic Synthesis

In organic synthesis, 1,1-dioxothiolane-3-thiol can be utilized to introduce sulfur-containing heterocycles, which are prevalent in various active pharmaceutical ingredients (APIs). The stability and reactivity of this compound make it an excellent choice for constructing complex molecules .

Polymer Chemistry

The compound’s reactive thiol group can be exploited in polymer chemistry to create polymers with specific properties. For instance, it can be used to synthesize polythiophenes, which are conductive polymers with applications in electronic devices .

Supramolecular Chemistry

1,1-dioxothiolane-3-thiol can be used to build supramolecular structures due to its ability to engage in hydrogen bonding and its high dipole moment. These structures have potential applications in the development of nanomaterials and molecular machines .

Bioconjugation

This compound is also useful in bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This is particularly useful in the field of targeted drug delivery .

Chemical Biology

In chemical biology, 1,1-dioxothiolane-3-thiol can be used to modify peptides or proteins, which can help in understanding biological processes or in the development of new biotechnological tools .

Fluorescent Imaging

The compound’s derivatives can be used in fluorescent imaging, providing a way to track biological molecules in live cells or tissues. This is crucial for studies in cell biology and diagnostics .

Materials Science

Lastly, in materials science, 1,1-dioxothiolane-3-thiol can contribute to the creation of new materials with unique properties, such as enhanced durability or specific interactions with light or other forms of energy .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,1-Dioxothiolane-3-thiol, also known as Tetrahydrothiophene-3-thiol 1,1-dioxide or 3-mercaptotetrahydrothiophene 1,1-dioxide, is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries . .

Mode of Action

It’s known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis

Biochemical Pathways

Thiols in general are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection . They can reduce the number of free radicals by binding to the unshared electrons of free radicals formed as a result of oxidative stress .

Pharmacokinetics

It’s known that the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis

Action Environment

The action of 1,1-dioxothiolane-3-thiol may be influenced by various environmental factors. For instance, the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature.

Propiedades

IUPAC Name |

1,1-dioxothiolane-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZFACZLMPADJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397585 |

Source

|

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrothiophene-3-thiol 1,1-dioxide | |

CAS RN |

52513-18-5 |

Source

|

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)